molecular formula C7H17N B1215981 2,4-Dimethylpentan-3-amine CAS No. 4083-57-2

2,4-Dimethylpentan-3-amine

Cat. No. B1215981
CAS RN: 4083-57-2
M. Wt: 115.22 g/mol
InChI Key: FATQVQVMXNESGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2,4-Dimethylpentan-3-amine often involves intricate chemical reactions, highlighting the complexity and versatility of organic synthesis methods. For instance, the exploration of experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE) by Density Functional Theory (DFT) provides insights into the synthesis and optimization of nitrogen-containing compounds, a category to which our compound of interest belongs (Fatima et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dimethylpentan-3-amine reveals significant insights into their chemical behavior and reactivity. The structural and conformational study of amides derived from related amines demonstrates the importance of molecular geometry in determining the compounds' physical and chemical properties (Fernández et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving amines highlight the reactivity and potential applications of these compounds. For example, the facilitated intramolecular conjugate addition of amides, as discussed by Nicolaou et al. (1996), showcases the reactive versatility of amine-containing compounds, hinting at the reactive potential of 2,4-Dimethylpentan-3-amine in similar contexts (Nicolaou et al., 1996).

Physical Properties Analysis

The physical properties of amines, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in different environments and applications. While specific data on 2,4-Dimethylpentan-3-amine is scarce, studies on similar compounds provide valuable information on how structural variations can impact these physical characteristics.

Chemical Properties Analysis

The chemical properties of amines, including acidity/basicity, nucleophilicity, and their ability to form bonds with various functional groups, are essential for their application in synthesis and industry. For instance, the study of reactions involving chloramine with methylpyridines to synthesize N-amino-3,5-dimethylpyridinium chloride by Palenik et al. (1990) illustrates the chemical reactivity of amines and their potential for forming diverse compounds (Palenik et al., 1990).

Scientific Research Applications

Biochemical Metabolism Studies

2,4-Dimethylpentan-3-amine has been studied in the context of biochemical metabolism. Boyland and Sims (1959) described its metabolism in rats, particularly focusing on its conversion to different metabolites (Boyland & Sims, 1959).

Environmental Chemistry

In environmental chemistry, Wilson et al. (1997) investigated the dissipation of 2,4-D in soil, examining different forms including the dimethylamine salt of 2,4-D (Wilson, Geronimo, & Armbruster, 1997).

Chemical Vapor Deposition

Xia, Heeg, and Winter (2002) explored the use of magnesocene adducts of alkylamines, including 2,4-dimethylpentan-3-amine, in chemical vapor deposition processes (Xia, Heeg, & Winter, 2002).

Atmospheric Chemistry

Kurtén et al. (2008) studied the role of amines, potentially including 2,4-dimethylpentan-3-amine, in atmospheric processes like acid-water nucleation, which has implications for understanding atmospheric chemistry and cloud formation (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).

Organocatalysis

Harmata et al. (2003) discussed the use of amines, including 2,4-dimethylpentan-3-amine, in organocatalysis, specifically in the context of asymmetric cycloaddition reactions (Harmata, Ghosh, Hong, Wacharasindhu, & Kirchhoefer, 2003).

Synthesis of Amides

The research by Lanigan, Starkov, and Sheppard (2013) highlighted the synthesis of amides from carboxylic acids and amines, potentially involving 2,4-dimethylpentan-3-amine (Lanigan, Starkov, & Sheppard, 2013).

Organic Synthesis

MaGee, Setiadji, and Martin (1995) studied the enantioselective deprotonation of certain organic compounds, potentially involving 2,4-dimethylpentan-3-amine (MaGee, Setiadji, & Martin, 1995).

Polymer Chemistry

Kim et al. (2018) explored the use of aromatic amine ligands, like 2,4-dimethylpentan-3-amine, in the polymerization of 2,6-dimethylphenol, highlighting the role of these amines in polymer chemistry (Kim, Shin, Kim, Kim, & Kim, 2018).

properties

IUPAC Name

2,4-dimethylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-5(2)7(8)6(3)4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATQVQVMXNESGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063288
Record name 3-Pentanamine, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpentan-3-amine

CAS RN

4083-57-2
Record name 2,4-Dimethyl-3-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4083-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentanamine, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004083572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentanamine, 2,4-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pentanamine, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isopropyl-2-methylpropylamine
Source European Chemicals Agency (ECHA)
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Record name 2,4-dimethylpentan-3-amine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062667
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ZM Png - 2020 - repository.cam.ac.uk
This thesis comprises three projects on the theme of CH activation for the synthesis of functional materials. Chapter 1 describes the development of gamma CH carbonylation of free …
Number of citations: 3 www.repository.cam.ac.uk
V Cimrová, D Výprachtický, V Pokorná… - Journal of Materials …, 2019 - pubs.rsc.org
Donor–acceptor (D–A) copolymers containing N,N′-dialkylperylene-3,4,9,10-tetracarboxydiimide electron-acceptor units with dodecyl (DDPDI) or 2-ethylhexyl (EHPDI) substituents …
Number of citations: 5 pubs.rsc.org
H Schirok, C Alonso-Alija, M Michels - Synthesis, 2005 - thieme-connect.com
A regioselective and highly efficient synthesis of 6-amino-substituted pyridin-2 (1H)-ones is presented. In situ generated propiolic acid chloride was used for the cyclization of acyclic β-…
Number of citations: 19 www.thieme-connect.com
王淑凤, 柏兆方, 杨馨, 王心正, 何昆… - 中国药理学与毒理学 …, 2020 - cjpt.magtechjournal.com
目的 通过比较肝细胞癌(HCC)和肝硬化(LC)患者血清代谢物,研究HCC代谢谱变化,为寻找HCC早期诊断标志物及治疗新靶点和策略提供依据.方法 收集HCC和LC患者血清各50例,应用超高效…
Number of citations: 2 cjpt.magtechjournal.com

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